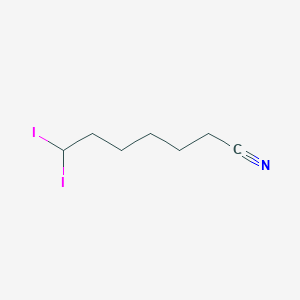
7,7-Diiodoheptanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Diiodoheptanenitrile is an organic compound characterized by the presence of two iodine atoms attached to the seventh carbon of a heptanenitrile chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diiodoheptanenitrile typically involves the iodination of heptanenitrile. One common method is the reaction of heptanenitrile with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Diiodoheptanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form heptanenitrile or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of heptanoic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products Formed:
Substitution: Formation of various substituted heptanenitrile derivatives.
Reduction: Formation of heptanenitrile.
Oxidation: Formation of heptanoic acid derivatives.
Aplicaciones Científicas De Investigación
7,7-Diiodoheptanenitrile has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 7,7-Diiodoheptanenitrile involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Heptanenitrile: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
7,7-Dibromoheptanenitrile: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
7,7-Dichloroheptanenitrile:
Uniqueness: The iodine atoms enhance its ability to participate in specific chemical reactions, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
823180-30-9 |
|---|---|
Fórmula molecular |
C7H11I2N |
Peso molecular |
362.98 g/mol |
Nombre IUPAC |
7,7-diiodoheptanenitrile |
InChI |
InChI=1S/C7H11I2N/c8-7(9)5-3-1-2-4-6-10/h7H,1-5H2 |
Clave InChI |
VLHQUJMSNVEWJU-UHFFFAOYSA-N |
SMILES canónico |
C(CCC#N)CCC(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
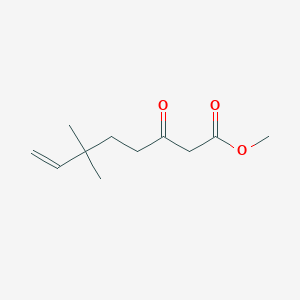
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
![Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14209319.png)
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
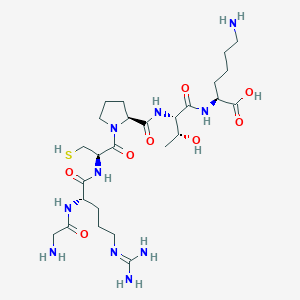
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
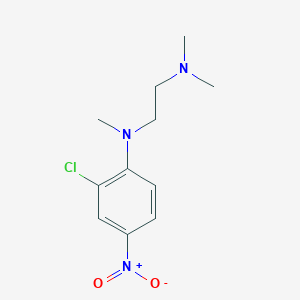
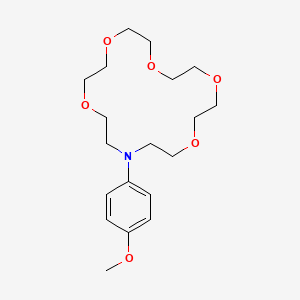
![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
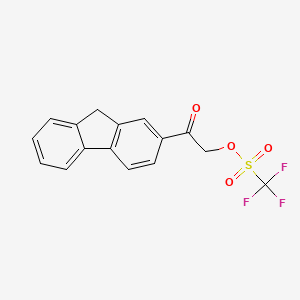
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
